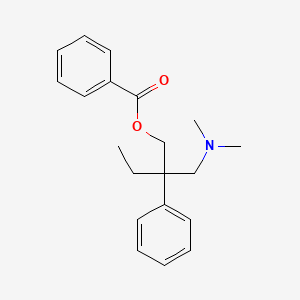
1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production.
化学反应分析
Types of Reactions
1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
科学研究应用
1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound can also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,3-Diphenylisobenzofuran: Another compound with a similar aromatic structure but different biological activities.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Shares the pyrazole ring but differs in its overall structure and applications.
Uniqueness
1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride is unique due to its combination of multiple aromatic rings and heterocyclic elements, which confer specific biological activities and potential therapeutic applications.
属性
CAS 编号 |
90358-73-9 |
|---|---|
分子式 |
C27H22ClN3 |
分子量 |
423.9 g/mol |
IUPAC 名称 |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene;hydrochloride |
InChI |
InChI=1S/C27H21N3.ClH/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20;/h1-18,25,27-28H;1H |
InChI 键 |
WNRBQYKPCOJPOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


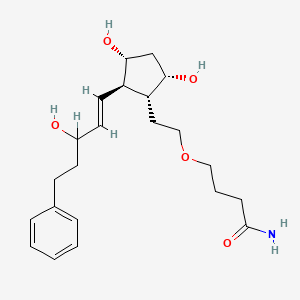

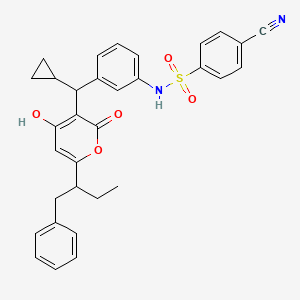

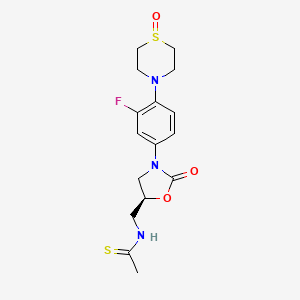
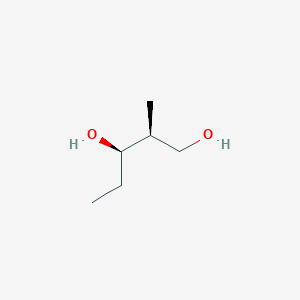
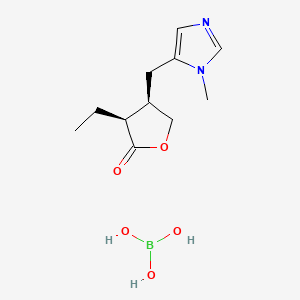

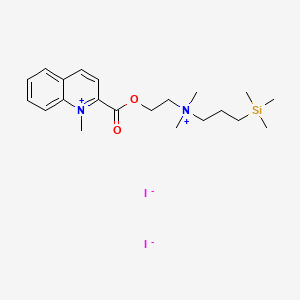
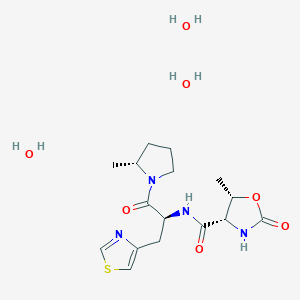
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
